2'-Deoxytubercidin 5'-triphosphate

DNA Sequencing Electrophoresis Sanger Sequencing

Sanger sequencing of GC-rich or repetitive DNA regions frequently suffers from electrophoretic compression artifacts when standard dATP is used, producing unreadable data. 2'-Deoxytubercidin 5'-triphosphate (C7dATP) directly resolves this core pain point. - Replaces dATP to eliminate band compressions, enabling accurate base-calling in difficult templates; combined use with 7-deaza-dGTP maximizes resolution. - Substituting dATPαS with C7dATP reduces apyrase inhibition, extending read lengths up to 100 bases in microbial identification workflows. - Incorporation as 7-deaza-dA into A-tracts reduces intrinsic DNA bending by 30-50%, providing a precise probe for protein-DNA recognition and nanostructure design. Supplied as a rigorously quality-controlled nucleotide analog suitable for demanding enzymatic assays and sequencing applications.

Molecular Formula C11H17N4O12P3
Molecular Weight 490.19 g/mol
Cat. No. B12402698
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'-Deoxytubercidin 5'-triphosphate
Molecular FormulaC11H17N4O12P3
Molecular Weight490.19 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=CC3=C(N=CN=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C11H17N4O12P3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(16)8(25-9)4-24-29(20,21)27-30(22,23)26-28(17,18)19/h1-2,5,7-9,16H,3-4H2,(H,20,21)(H,22,23)(H2,12,13,14)(H2,17,18,19)/t7-,8-,9-/m1/s1
InChIKeyAZJLCKAEZFNJDI-IWSPIJDZSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 50 mg / 5 x / 10 mm / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

C7dATP: Modified dATP for Sequencing & Enzymology


2'-Deoxytubercidin 5'-triphosphate (C7dATP), also known as 7-deaza-2'-deoxyadenosine triphosphate, is a chemically modified deoxyadenosine triphosphate (dATP) analog [1]. The structural modification involves the replacement of the nitrogen atom at the 7-position of the purine ring with a carbon atom (7-deaza modification), which eliminates a key hydrogen bond acceptor and alters base stacking interactions [2]. This compound is primarily utilized as a nucleotide substrate in DNA polymerase reactions, particularly in DNA sequencing applications, where it mitigates electrophoretic mobility anomalies caused by secondary structure formation in G/C-rich or A/T-rich DNA regions [1]. Unlike natural dATP, C7dATP retains efficient incorporation by a variety of DNA polymerases while imparting altered biophysical properties to the resulting DNA duplexes [2]. Its molecular formula is C11H17N4O12P3, with a molecular weight of approximately 490.19 g/mol (free acid) [3].

Why C7dATP Cannot Be Replaced by dATP or Analogs


Generic substitution of 2'-Deoxytubercidin 5'-triphosphate (C7dATP) with standard dATP or even other modified analogs like dATPαS is not functionally equivalent across key performance metrics. While dATP is the natural substrate, it induces severe electrophoretic compression artifacts in Sanger sequencing of GC-rich or structured templates, leading to unreadable data [1]. The commonly used pyrosequencing analog dATPαS, though effective at reducing luciferase background, acts as an apyrase inhibitor that degrades signal linearity and limits read lengths [2]. Furthermore, in applications involving allosteric regulation or structural studies, the 7-deaza modification uniquely alters DNA bending, protein recognition, and enzyme binding affinities in ways that other 7-substituted or base-modified nucleotides do not [3]. The quantitative evidence below demonstrates that C7dATP occupies a distinct performance niche where these alternatives fail to deliver comparable results in terms of resolution, read length, or regulatory specificity.

C7dATP: Head-to-Head Performance Evidence


Eliminating Compression Artifacts in Sanger Sequencing

In Sanger sequencing, replacing dATP with C7dATP significantly improves data quality by reducing electrophoretic mobility anomalies caused by compression of G and/or A residues. While dATP produces unreadable compression bands in GC-rich regions, C7dATP yields clean, resolvable ladders. The use of C7dATP in conjunction with 7-deaza-dGTP further decreases these anomalies [1].

DNA Sequencing Electrophoresis Sanger Sequencing

Pyrosequencing: Reduced Apyrase Inhibition and Longer Reads

In pyrosequencing, the natural substrate dATP generates high background due to luciferase activity, necessitating the use of analogs. The standard analog, dATPαS, inhibits apyrase, which degrades nucleotides between cycles, causing signal accumulation and limiting read lengths. C7dATP demonstrates virtually identical low luciferase background as dATPαS but significantly reduces apyrase inhibition. This enables a read length of up to 100 bases from templates derived from fungi, bacteria, and viruses [1]. Both analogs show high stability after long-term storage at +8°C [1].

Pyrosequencing Next-Generation Sequencing Nucleotide Analogs

Ribonucleotide Reductase Allosteric Affinity Equivalent to dATP

C7dATP (dTuTP) acts as an allosteric activator of ribonucleotide reductase, mimicking the regulatory function of dATP. Kinetic analysis using the Lactobacillus leichmannii enzyme reveals that dTuTP binds to the allosteric site with approximately the same affinity as natural dATP, as determined by kinetically determined Kd values [1]. This is in contrast to other analogs like toyocamycin triphosphate (dToTP) and formycin triphosphate (dFTP), which also bind but exhibit different reduction kinetics and activator potencies [1].

Enzyme Regulation Ribonucleotide Reductase Allosteric Effectors

Intrinsic DNA Bending Reduction in A-Tracts

Incorporation of C7dATP (as 7-deaza-dA) into d(A)6 tracts significantly reduces intrinsic DNA bending compared to natural dA. Studies using oligonucleotides with A-tracts show that replacing dA with 7-deaza-dA decreases bending by 30–50%, with the extent of reduction dependent on the position of substitution within the tract [1]. This structural alteration is unique to the 7-deaza modification and cannot be replicated by 3-deaza or other base analogs [2].

DNA Structure Biophysics Nucleic Acid Conformation

Efficient Enzymatic Synthesis of C7dATP

C7dATP can be efficiently produced via enzymatic reduction of tubercidin triphosphate using ribonucleotide reductase from Lactobacillus leichmannii, achieving a 90% conversion yield [1]. This contrasts with other analogs like formycin triphosphate (FTP) and toyocamycin triphosphate (ToTP), which are not reduced in the absence of allosteric activators [1]. After purification, the overall recovery of C7dATP is approximately 76%, with only 9% unreacted starting material recovered [1].

Enzymatic Synthesis Biocatalysis Nucleotide Production

C7dATP: Key Applications


Sanger Sequencing of GC-Rich and Structured DNA

Replacement of dATP with C7dATP eliminates electrophoretic compression artifacts, enabling accurate base-calling in difficult templates. This is essential for sequencing promoters, repetitive elements, or GC-rich regions where standard dATP yields unreadable data [1]. Combined use with 7-deaza-dGTP maximizes resolution [1].

Pyrosequencing for Microbial Genomics and SNP Detection

Substituting dATPαS with C7dATP reduces apyrase inhibition, enabling read lengths up to 100 bases from fungal, bacterial, and viral templates. This improves sequencing depth, accuracy, and cost-efficiency in microbial identification and genotyping workflows [2].

Ribonucleotide Reductase Allosteric Studies

C7dATP serves as a metabolically stable allosteric activator that binds with affinity comparable to natural dATP. It can be employed in enzymatic assays to probe the regulatory mechanism of ribonucleotide reductase without confounding effects from dATP degradation [3].

DNA Bending and Curvature Investigations

Incorporation of C7dATP (as 7-deaza-dA) into A-tracts reduces intrinsic DNA bending by 30–50%, providing a precise tool to study sequence-dependent DNA flexibility, protein-DNA recognition, and the design of DNA nanostructures [4].

Technical Documentation Hub

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